(3-Carbamoyl-4-chlorophenyl)boronic acid
Overview
Description
“(3-Carbamoyl-4-chlorophenyl)boronic acid” is a chemical compound with the CAS Number: 871332-67-1. It has a molecular weight of 199.4 . The IUPAC name for this compound is 3-(aminocarbonyl)-4-chlorophenylboronic acid . It is a solid compound stored at room temperature under an inert atmosphere .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, boronic acids and their derivatives are often synthesized through catalytic protodeboronation of alkyl boronic esters . Another common method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BClNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) . This indicates the presence of boron (B), chlorine (Cl), nitrogen (N), and oxygen (O) atoms in the compound .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . These reactions involve the cross-coupling of boronic acids with organic halides or triflates to form carbon-carbon bonds .
Physical and Chemical Properties Analysis
“this compound” is a solid compound that is stored at room temperature under an inert atmosphere .
Scientific Research Applications
Fluorescent Chemosensors
Boronic acid derivatives, including (3-Carbamoyl-4-chlorophenyl)boronic acid, are used in the development of selective fluorescent chemosensors. These sensors are important for detecting biological active substances, which is crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acid with diols forms the basis for probing carbohydrates and bioactive substances through fluorescence properties (Huang et al., 2012).
Glucose Sensing
Boronic acid derivatives are employed in glucose sensors. They are used for the detection of saccharides through the complexation between boronic acid and diol groups of saccharides. These sensors have applications in medical diagnostics and monitoring, especially in the context of diabetes management (Das et al., 2011).
Catalysis in Organic Synthesis
Boronic acids, including this compound, are used in organic synthesis, particularly as catalysts in reactions like the aza-Michael addition. They enable highly enantioselective reactions, which are important in the synthesis of complex organic compounds (Hashimoto et al., 2015).
Molecular Docking and Spectroscopic Analysis
Boronic acids are characterized using quantum chemical calculations and spectral techniques, which are fundamental in understanding their chemical behavior and potential applications in various fields, including drug discovery and material science (Jeelani et al., 2020).
Adsorption and Environmental Applications
This compound and its derivatives are used in the development of adsorption materials. These materials are significant for environmental applications, such as treating water pollution and recovering resources (Zhang et al., 2021).
Optical Modulation and Sensing
Boronic acids are integral in the design of materials for optical modulation. They are used in the development of sensors for saccharides and have applications in biological and chemical sensing (Mu et al., 2012).
Synthesis Methodologies
Boronic acids are crucial in developing synthesis methodologies like lithiation-borylation, which is central to advancing synthetic chemistry. These methodologies enable the creation of complex molecules with controlled 3-D shapes, having applications in medicine and material science (Leonori & Aggarwal, 2014).
Biological Interactions
The interaction of boronic acids with biological molecules, such as carbohydrates and proteins, is a key area of study. These interactions are crucial in understanding and developing applications in biomedicine and diagnostics (Otsuka et al., 2003).
Hydrogel Development
Boronic acids are used in developing multifunctional and multiresponsive hydrogels. These hydrogels have significant applications in smart device fabrication across various fields (Guo et al., 2017).
Relay Fluorescence Recognition
Derivatives of boronic acids are used in the development of sequential relay fluorescence probes. These probes have high selectivity and sensitivity and are applicable in the detection of ions and molecules under physiological conditions (Selvaraj et al., 2019).
Bacteria Detection
Boronic acids are utilized in sensors for bacteria detection. These sensors exploit the affinity binding reaction of boronic acid with diol groups on bacterial cell walls, and have applications in health and environmental monitoring (Wannapob et al., 2010).
Glycoprotein Enrichment
Boronic acid-functionalized materials are developed for the enrichment of glycoproteins, which is essential in biomarker research and other biomedical applications (Zhang et al., 2014).
Boronic Acid Catalysis
Boronic acids are emerging as important catalysts in various organic reactions. They enable the activation of hydroxy groups, facilitating transformations into useful products under mild conditions (Hall, 2019).
Macrocyclic Chemistry
Boronic acids are used in macrocyclic chemistry to create complex molecular structures, demonstrating their versatility in synthetic organic chemistry (Fárfan et al., 1999).
Dopamine Detection
Boronic acid derivatives are used as fluorescent probes for selective identification and detection of dopamine, which is significant in neurological research and diagnostics (Wang et al., 2018).
Lewis Acid Catalysis
Boronic acids, like tris(pentafluorophenyl)borane, are used in Lewis acid catalysis. These acids catalyze various reactions in organic and organometallic chemistry, expanding their utility beyond traditional applications (Erker, 2005).
Biomedical Applications
Boronic acid-containing polymers are valuable in biomedical applications, such as treating diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them ideal for developing new biomaterials (Cambre & Sumerlin, 2011).
Radiotherapy Agents
Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes are used in radiotherapy, particularly for labeling biologically active compounds (Francesconi & Treher, 1990).
Sensing Applications
Boronic acids are increasingly utilized in various sensing applications, including biological labeling, protein manipulation and modification, and therapeutic development (Lacina, Skládal, & James, 2014).
Long-Wavelength Fluorescent Sensors
Boronic acid derivatives are used to develop long-wavelength fluorescent sensors with large Stokes shifts. These sensors have applications in chemical biology and clinical diagnosis (Fang et al., 2020).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Mechanism of Action
- Boronic acids have been studied as inhibitors of proteasomes, kinases, and other enzymes involved in cellular processes . Further research is needed to identify specific targets for 2-Chloro-5-Boronobenzamide.
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
(3-carbamoyl-4-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYINASSDCHPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661218 | |
Record name | (3-Carbamoyl-4-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-67-1 | |
Record name | (3-Carbamoyl-4-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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